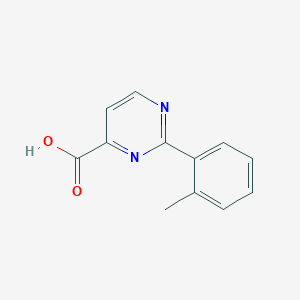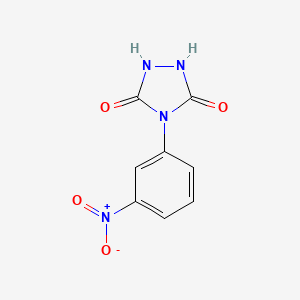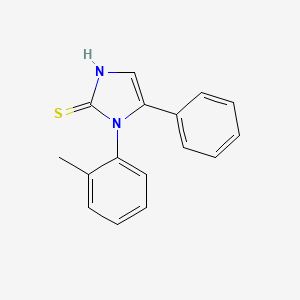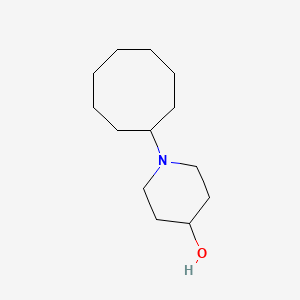
3-(5-Aminopyrazin-2-yl)-benzoic acid methyl ester
Overview
Description
The compound “3-(5-Aminopyrazin-2-yl)-benzoic acid methyl ester” likely belongs to the class of organic compounds known as aminopyrazines, which are aromatic compounds containing a pyrazine ring substituted at one or more positions by an amino group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 5-Amino-pyrazoles have been synthesized from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazine ring, an amino group, a benzoic acid group, and a methyl ester group .Scientific Research Applications
Novel Synthesis and Pharmaceutical Applications
Novel Synthesis Techniques : The synthesis of related compounds, such as proton pump inhibitors like omeprazole, involves complex chemical processes. Research has explored novel synthesis methods, emphasizing the development of pharmaceutical impurities and their implications for drug development and quality control. For instance, a study highlighted the synthesis process for omeprazole, noting the importance of understanding pharmaceutical impurities in anti-ulcer drugs, which can be used as standard impurities for further studies (Saini et al., 2019).
Analytical Method Development
Identification of Methyl Paraben : Research into analytical methods for identifying compounds in cosmetics has relevance. For example, methods for determining methyl paraben, a methyl ester of P-hydroxy benzoic acid, in cosmetic preparations have been extensively reviewed, highlighting techniques like spectrophotometry and HPLC for quantifying paraben concentration (Mallika J.B.N et al., 2014).
Xylan Derivatives and Biopolymers
Biopolymer Ethers and Esters : The chemical modification of xylan to produce biopolymer ethers and esters showcases the potential of derivatives for specific applications. Such modifications can lead to new materials with tailored properties, useful in drug delivery and as paper strength additives or antimicrobial agents (Petzold-Welcke et al., 2014).
Antituberculosis Activity
Organotin(IV) Complexes : The antituberculosis activity of organotin complexes, including those derived from carboxylic acids and non-steroidal anti-inflammatory drugs, underscores the potential of these compounds in developing new therapeutic agents. Research shows that the structure and nature of the ligand significantly influence antituberculosis activity, providing insights for drug design (Iqbal et al., 2015).
Food and Feed Additives
Regulation of Gut Functions : Benzoic acid, a compound related to the esters of para-hydroxybenzoic acid, has been used as a preservative in foods and feeds. Studies have indicated that it can promote gut functions, including digestion, absorption, and barrier functions, by regulating enzyme activity, redox status, and microbiota (Mao et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
Similar compounds, such as 5-amino-pyrazoles, have been used in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
methyl 3-(5-aminopyrazin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPDBJPCJRJGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)
amine](/img/structure/B1460956.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)

